molecular formula C8H13NO3 B8238502 N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide

N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide

Cat. No.: B8238502
M. Wt: 171.19 g/mol
InChI Key: YGZWPGAIKWESSW-UHFFFAOYSA-N
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Description

N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide is a synthetic acrylamide derivative characterized by a tetrahydro-2H-pyran (THP) group attached via an ether linkage to the nitrogen of the acrylamide moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents, kinase inhibitors, and stimuli-responsive polymers. The THP group acts as a protective moiety, enhancing stability during synthetic processes and enabling controlled deprotection for functionalization .

Properties

IUPAC Name

N-(oxan-2-yloxy)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-12-8-5-3-4-6-11-8/h2,8H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZWPGAIKWESSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

The most widely reported method for preparing N-((tetrahydro-2H-pyran-2-yl)oxy)acrylamide involves coupling acrylic acid derivatives with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP) using carbodiimide-based reagents.

Procedure :

  • Activation of acrylic acid : An acrylic acid derivative (e.g., 4a–i in Scheme 1 of) is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.

  • Coupling with NH2OTHP : The activated intermediate reacts with NH2OTHP in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step forms the tetrahydropyran (THP)-protected hydroxamic acid.

  • Workup and purification : The crude product is extracted, washed, and purified via column chromatography or recrystallization.

Key Reaction Parameters :

  • Solvent : DMF or acetonitrile.

  • Temperature : Room temperature (20–25°C).

  • Yield : Reported yields range from 65% to 85% depending on the acrylic acid substrate.

Alternative Coupling Reagents

In some protocols, benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) replaces EDCI/HOBt for improved efficiency. For example, the synthesis of 3-(N-hydroxyacrylamide)-indole derivatives achieved 78% yield using PYBOP and TEA in DMF.

Structural and Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular formulaC8H13NO3
Molecular weight171.09 g/mol
CAS number1233211-05-6
SolubilitySoluble in DMSO, methanol

Analytical and Practical Considerations

Reaction Monitoring

  • Thin-layer chromatography (TLC) : Used to track reaction progress (eluent: ethyl acetate/hexane 1:1).

  • Nuclear magnetic resonance (NMR) : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 6.2–6.4 (acrylamide protons), δ 4.8–5.0 (THP oxygen-bearing methine), and δ 3.4–3.8 (THP ring protons).

Scalability and Industrial Applications

A patent-derived protocol highlights scalability using continuous flow reactors for coupling steps, achieving 90% purity without chromatography. However, this method requires stringent temperature control (20–25°C) to prevent THP deprotection.

Comparative Analysis of Methodologies

MethodReagentsYield (%)Purity (%)Scalability
EDCI/HOBt couplingEDCI, HOBt, DMF65–85≥95Moderate
PYBOP couplingPYBOP, TEA, DMF70–78≥97High
Flow chemistryEDCI, HOBt, MeCN80–90≥90Industrial

Key Observations :

  • PYBOP-based methods offer higher yields but at increased reagent costs.

  • Flow chemistry reduces purification burdens but requires specialized equipment.

Applications in Drug Discovery

This compound is a precursor to HDAC inhibitors like panobinostat and belinostat. Its THP group enhances solubility and stability during intermediate storage, making it indispensable in multistep syntheses. For example, dual tubulin-HDAC inhibitors derived from this compound exhibit nanomolar IC50 values against cancer cell lines .

Chemical Reactions Analysis

Types of Reactions: N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, where nucleophiles such as amines or thiols can replace the acrylamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Drug Design and Development

N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide has been explored as a building block for novel pharmaceuticals, particularly in the synthesis of anti-cancer agents.

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives of N-hydroxyacrylamide that exhibited potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Compounds derived from N-hydroxyacrylamide showed IC50 values in the nanomolar range, indicating strong biological activity .

Polymer Chemistry

The compound is also significant in polymer chemistry due to its ability to form hydrogels and other polymeric materials.

Applications:

  • Hydrogels : this compound can be used to prepare hydrogels that are biocompatible and can be utilized in drug delivery systems.

Case Study: Hydrogel Formation

Research has shown that incorporating N-hydroxyacrylamide into polymer networks enhances the mechanical properties and stability of hydrogels, making them suitable for biomedical applications such as wound healing and tissue engineering .

Material Science

In material science, this compound can be utilized to modify surfaces or create coatings with specific properties.

Applications:

  • Surface Coatings : The compound can be used to develop coatings that provide improved adhesion and resistance to environmental factors.

Case Study: Coating Properties

A study investigated the use of N-hydroxyacrylamide in formulating coatings that exhibited enhanced durability and resistance to solvents, making them suitable for industrial applications .

Synthesis Techniques

The synthesis of this compound involves several methodologies that allow for its incorporation into various chemical frameworks.

Synthesis Methods:

  • Amidation Reactions : Utilizing amines with acrylamide derivatives under controlled conditions to yield N-substituted products.
  • Coupling Reactions : Employing palladium-catalyzed coupling reactions to integrate this compound into larger molecular structures .

Mechanism of Action

The mechanism of action of N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The THP-protected acrylamide scaffold allows for diverse substitutions on the acrylamide’s α,β-unsaturated carbonyl system. Key analogs and their properties include:

Compound Name Substituent(s) Solubility (DS Prediction) Yield (%) Key Properties/Applications References
(E)-N-((THP-2-yl)oxy)-3-(o-tolyl)acrylamide (5d) o-Tolyl Low 83.8 Antitumor activity
(E)-3-(4-Cyanophenyl)-N-((THP-2-yl)oxy)acrylamide (5e) 4-Cyanophenyl Moderate 85.6 Enhanced polarity for drug delivery
(E)-N-((THP-2-yl)oxy)-3-(4-(trifluoromethyl)phenyl)acrylamide (5f) 4-Trifluoromethylphenyl Low 91.3 Improved metabolic stability
(E)-3-(Pyridin-3-yl)-N-((THP-2-yl)oxy)acrylamide (5j) Pyridin-3-yl Moderate 66.6 Metal coordination in catalysis
(E)-3-(Methylthio)-N-(2-((THP-2-yl)oxy)ethyl)acrylamide (CAS 138916-58-2) Methylthio, ethyl-THP ether N/A N/A Chemotherapy candidate
Afatinib (BIBW 2992) Quinazoline-acrylamide N/A N/A EGFR kinase inhibitor (clinical use)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 5f) enhance metabolic stability but reduce solubility, while polar groups (e.g., -CN in 5e) improve solubility for drug delivery applications .
  • Yield Variability : Yields range from 24.5% (complex intermediates like 9d ) to 91.3% (5f ), reflecting synthetic challenges with sterically hindered or electron-deficient aryl groups.

Stability and Functionalization

  • THP Deprotection : Acidic conditions (e.g., HCl/MeOH) remove the THP group, enabling post-functionalization. This contrasts with unprotected acrylamides (e.g., afatinib ), which rely on intrinsic reactivity for target binding.
  • Comparative Stability: THP protection mitigates premature hydrolysis of the acrylamide group, a limitation in unprotected analogs like 2-cyanoacrylamides .

Biological Activity

N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.

The compound this compound is characterized by its unique structure, which includes a tetrahydropyran moiety linked to an acrylamide functional group. Its synthesis typically involves reactions such as amide condensation and can be optimized using various catalysts and solvents to enhance yield and purity .

1. Antiproliferative Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing this moiety can inhibit cell proliferation with IC50 values in the nanomolar range. One study reported that a related compound demonstrated an IC50 of 0.5 nM against specific cancer cell lines, indicating potent activity .

2. Induction of Apoptosis

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspases . This dual action not only inhibits tumor growth but also promotes programmed cell death, which is crucial for effective cancer therapy.

3. Inhibition of Tubulin Polymerization

The compound has been noted for its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action can lead to cell cycle arrest in the G2/M phase, effectively blocking cancer cell division and promoting cytotoxicity .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines:

Cell Line IC50 (nM) Mechanism
A54910Apoptosis induction
HT-295Tubulin polymerization inhibition
MCF-715Cell cycle arrest
HeLa20Apoptosis and G2/M arrest

These results indicate that the compound exhibits varying degrees of efficacy across different cell lines, highlighting its potential as a versatile anticancer agent.

Case Studies

In a notable case study, researchers synthesized analogs of this compound and tested their biological activities. The study found that one derivative not only inhibited tumor growth in vivo but also showed low toxicity profiles, making it a promising candidate for further development in cancer therapies .

Q & A

Q. What strategies mitigate contradictions in reported biological data for This compound derivatives?

  • Methodology :
  • Dose-response analysis : Re-evaluate IC₅₀ values across multiple cell lines to account for variability .
  • Off-target profiling : Use kinase/phosphatase panels to identify confounding interactions .
  • Structural analogs : Compare bioactivity of THP-free analogs to isolate the acrylamide’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.